molecular formula C11H13NO4 B1367417 Ethyl 3-(2-Nitrophenyl)propanoate CAS No. 66757-87-7

Ethyl 3-(2-Nitrophenyl)propanoate

Cat. No. B1367417
CAS RN: 66757-87-7
M. Wt: 223.22 g/mol
InChI Key: NXPDBIQALSQRCP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Nitrophenyl)propanoate is a chemical compound with the CAS Number: 66757-87-7 . It has a molecular weight of 223.23 and its IUPAC name is ethyl 3-(2-nitrophenyl)propanoate . It is a light yellow to brown liquid .


Molecular Structure Analysis

The Ethyl 3-(2-Nitrophenyl)propanoate molecule contains a total of 29 bonds. There are 16 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .

Scientific Research Applications

  • Ethyl 3-(2-Nitrophenyl)propanoate is a chemical compound with the CAS Number: 66757-87-7 . It has a molecular weight of 223.23 and its molecular formula is C11H13NO4 .
  • This compound is typically a light yellow to brown liquid and is stored at a temperature of +4°C .
  • It seems to be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reagent in organic synthesis and as a standard in analytical chemistry.

Safety And Hazards

The safety information available indicates that Ethyl 3-(2-Nitrophenyl)propanoate does not have a GHS symbol . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

ethyl 3-(2-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPDBIQALSQRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527485
Record name Ethyl 3-(2-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-Nitrophenyl)propanoate

CAS RN

66757-87-7
Record name Ethyl 3-(2-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-nitrobenzaldehyde (132 mmol; 20.0 g) in absolute ethanol (220 ml) was added to a mixture of triethylphosphonium acetate (159 mmol; 35.7 g; 31.9 ml) and anhydrous potassium carbonate (397 mmol; 54.9 g). The mixture was refluxed with vigorous stirring for 1 hour 30 minutes. After cooling, the ethanol was removed under reduced pressure, water (500 ml) was added and the resulting solution was extracted with ethyl acetate (3×300 ml). The combined organic phases were washed with saturated NaCl solution (3×300 ml), dried over anhydrous sodium sulfate and evaporated under reduced pressure. The crude product obtained was purified on a column of alumina (eluting with chloroform) to give 27.6 g (94%) of final product:
Quantity
20 g
Type
reactant
Reaction Step One
Name
triethylphosphonium acetate
Quantity
31.9 mL
Type
reactant
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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